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Compound of Interest

Compound Name: 2-Methoxyethyl chloroformate
CAS No.: 628-12-6
Cat. No.: B1582022

Get Quote

Executive Summary

2-Methoxyethyl chloroformate (MECF) is a specialized acylating agent primarily utilized for
introducing the 2-methoxyethoxycarbonyl moiety. While structurally similar to common reagents
like Ethyl Chloroformate (ECF) and Isobutyl Chloroformate (IBCF), MECF is distinct in its
application profile.

Unlike IBCF, which is the industry standard for mixed anhydride peptide coupling due to its
steric control, MECEF is typically selected for physicochemical modification—specifically to
enhance the hydrophilicity and solubility of the target molecule via the ether oxygen in its alkyl
chain. Researchers must weigh this solubility advantage against a significantly more hazardous
toxicity profile (reproductive toxicity) compared to standard alkyl chloroformates.

Part 1: Chemical Profile & Mechanism
Structural Comparison

The structural differences dictate the reactivity and the stability of the resulting intermediates.
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2-Methoxyethyl Isobutyl
Ethyl Chloroformate
Feature Chloroformate Chloroformate (ECF)
(MECF) (IBCF)
CAS 628-12-6 543-27-1 541-41-3
MeO-CH2-CH2-O- (CH3)2CH-CH2-O-
Structure CHs-CH2-O-COCI
CocCl CocCl
] ] Moderate (Beta- ]
Steric Bulk Low (Primary Alkyl) Low (Primary Alkyl)
branched)
Boiling Point 157-158 °C 128.8 °C 93 °C
- Solubility engineering,  Mixed Anhydride Carbonate formation,
Key Utility ) ) ) o
Prodrug synthesis Coupling (Peptides) Activation
) 2-Methoxyethanol ) o
Metabolite Isobutanol (Irritant) Ethanol (Low toxicity)

(Teratogen)

The Mixed Anhydride Mechanism

When using chloroformates for activation (e.g., coupling amino acids), the reaction proceeds
via a Mixed Anhydride intermediate. The success of this reaction depends on regioselectivity
during the nucleophilic attack by the amine.

» Path A (Desired): Amine attacks the acyl carbonyl
Amide Product.

o Path B (Undesired): Amine attacks the carbonate carbonyl
Urethane Side Product.

MECF Performance: Because MECF is a primary alkyl chloroformate with low steric hindrance,
it is less selective than IBCF. The lack of bulk around the carbonate carbonyl increases the risk
of Path B (urethane formation), making MECF suboptimal for standard peptide coupling unless
the specific protecting group is required.
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Mechanism Logic

IBCF directs to Path A via steric bulk
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Figure 1: Mechanistic pathway of mixed anhydride coupling. IBCF is preferred over MECF for
amide bond formation because its isobutyl group sterically shields the carbonate carbonyl,
minimizing Path B.

Part 2: Comparative Analysis
Solubility & Physicochemical Properties

This is the primary justification for selecting MECF. The 2-methoxyethyl group introduces an
ether oxygen that can accept hydrogen bonds, significantly altering the solvation profile of the
protected molecule.

» Hydrophilicity: Molecules protected with MECF (yielding 2-methoxyethoxycarbonyl
derivatives) are generally more water-soluble than those protected with Cbz (Benzyl) or Alloc
(Allyl) groups.

o Prodrug Design: The 2-methoxyethyl moiety is often used in prodrug strategies to improve
oral bioavailability or plasma solubility before metabolic cleavage.
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o Polymer Chemistry: MECF is used to synthesize functionalized monomers (e.g., for
hydrogels) where the methoxy tail prevents aggregation seen with hydrophobic alkyl chains.

Safety & Toxicology (Critical Differentiator)

Warning: The safety profile of MECF is significantly worse than its alternatives due to its
metabolic byproducts.

. Metabolic o
Agent Primary Hazard Toxicity Concern
Byproduct
Known Teratogen &
Reprotoxin. Causes
) 2-Methoxyethanol
MECF Fatal if Inhaled (H330) bone marrow
(EGME) _
depression and
testicular atrophy.
Irritant; CNS
IBCF Toxic if Inhaled Isobutanol depressant at high
doses.
ECF Fatal if Inhaled Ethanol Low systemic toxicity.

Operational Implication: MECF requires a dedicated fume hood with higher containment
protocols than standard peptide coupling agents. Pregnant personnel should be strictly
prohibited from handling MECF.

Part 3: Experimental Protocols
Protocol A: Synthesis of N-(2-Methoxyethoxycarbonyl)
Amines

Use this protocol to introduce the solubilizing protecting group.
Reagents:
e Substrate: Primary or Secondary Amine (1.0 equiv)

» Reagent: 2-Methoxyethyl chloroformate (1.1 equiv)
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o Base: Saturated NaHCOs (aq) or Triethylamine (organic)
e Solvent: Dichloromethane (DCM) or THF
Step-by-Step:

o Preparation: Dissolve the amine in DCM (0.1 M concentration). Cool the solution to 0 °C in
an ice bath.

o Base Addition: Add Triethylamine (1.5 equiv). If using an amino acid, use Schotten-Baumann
conditions (THF/Sat. NaHCOs 1:1).

e Acylation: Add MECF (1.1 equiv) dropwise over 10 minutes. Note: The reaction is
exothermic.

e Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC or
LC-MS for the disappearance of the amine.

o Workup:
o Wash organic layer with 1M HCI (to remove unreacted amine/base).
o Wash with Brine.
o Dry over MgSOas and concentrate in vacuo.

o Result: The product will be the N-(2-methoxyethoxycarbonyl) derivative.

Protocol B: Mixed Anhydride Coupling (Comparison)

If using MECF for coupling (not recommended over IBCF, but if required for specific solubility
intermediates):

» Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry THF under Nitrogen.

e Base: Add N-Methylmorpholine (NMM) (1.0 equiv). Cool to -15 °C.[1] Crucial: Lower
temperatures are required for MECF to minimize urethane formation.

e Anhydride Formation: Add MECF (1.0 equiv) dropwise. Stir for exactly 2-5 minutes.
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o Contrast: With IBCF, you have a wider stability window. With MECF, the mixed anhydride
is less stable and more prone to disproportionation.

e Coupling: Add the amine nucleophile (1.0 equiv) immediately.

o Workup: Standard acid/base wash.

Part 4: Decision Matrix

Use the following logic flow to select the appropriate reagent for your synthesis.
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Select Acylating Agent ( Is the amine sterically hindered? )

( What is the primary goal? )

( Peptide/Amide Coupling ) ( N-Protection / Derivatization )

Default Choice

(Standard, Minimal Side Reactions)

Use Isobutyl Chloroformate (IBCF) ( Is water solubility critical? )

Yes (Prodrugs/Polarity) \No (Standard Synthesis)

Safety Check

Use 2-Methoxyethyl Chloroformate . Use Boc20 or Cbz-Cl
(Increases Hydrophilicity) . (Standard Protection)

, ;
l ;
Requires Strict PPE
': (Reprotoxin Risk)

Metabolite: 2-Methoxyethanol

Click to download full resolution via product page
Figure 2: Decision matrix for selecting between MECF, IBCF, and standard protecting groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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